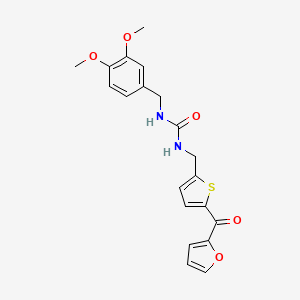

1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group substituted with methoxy groups, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Benzyl Intermediate:

- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction can be employed to introduce the benzyl group.

- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

-

Coupling with Thiophene and Furan Derivatives:

- The benzyl intermediate is then coupled with a thiophene derivative through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

- Reagents: Palladium catalyst (Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., DMF or THF).

-

Urea Formation:

- The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage.

- Reagents: Isocyanate derivative, solvent (e.g., dichloromethane), and mild heating.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

- Use of continuous flow reactors for better control over reaction conditions.

- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using Br2 in acetic acid.

Major Products:

- Oxidation of methoxy groups yields aldehydes or acids.

- Reduction of carbonyl groups yields alcohols.

- Substitution reactions yield halogenated or nitrated derivatives.

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Potential applications in the development of bioactive molecules.

- Investigated for its interactions with biological macromolecules.

Medicine:

- Explored for its potential as a pharmaceutical intermediate.

- Studied for its biological activity and potential therapeutic effects.

Industry:

- Potential use in the development of advanced materials.

- Investigated for its properties in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy, furan, and thiophene groups can contribute to its binding affinity and specificity.

Molecular Targets and Pathways:

- Enzymes: Potential inhibition or activation of specific enzymes.

- Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the furan carbonyl group, potentially altering its reactivity and biological activity.

1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)phenyl)methyl)urea: Substitution of thiophene with phenyl, which might affect its electronic properties and interactions.

Uniqueness:

- The combination of methoxybenzyl, furan, and thiophene groups in 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea provides a unique set of electronic and steric properties, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : Urea derivative

- Substituents :

- 3,4-Dimethoxybenzyl group

- Furan-2-carbonyl group attached to thiophene

This unique combination of functional groups may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives with thiophene and furan moieties have shown promising results in inhibiting cancer cell proliferation.

A notable study demonstrated that certain urea derivatives displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective concentrations for therapeutic applications .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that urea derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial and antifungal activities. The presence of the furan and thiophene rings is hypothesized to enhance membrane permeability, leading to increased efficacy against microbial pathogens .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : The urea moiety may interact with specific enzymes involved in tumor growth and inflammation.

- Modulation of Signal Transduction : The compound might interfere with signaling pathways associated with cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It is possible that the compound induces oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have explored the efficacy of related compounds:

- Study on Antitumor Effects : A compound similar to the target molecule was tested in vivo using xenograft models, showing a significant reduction in tumor size compared to controls. The study emphasized the importance of structural modifications on bioactivity .

- Inflammation Model : In a murine model of inflammation, a derivative exhibited a marked decrease in paw swelling and inflammatory markers when administered at specific dosages, suggesting potential for therapeutic use in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-25-15-7-5-13(10-17(15)26-2)11-21-20(24)22-12-14-6-8-18(28-14)19(23)16-4-3-9-27-16/h3-10H,11-12H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGAZAGFSFAIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.